

Technical Guide: Pyrene-PEG4-COOH

Spectroscopic Characterization & Bioconjugation

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Compound of Interest

Compound Name: *Pyrene-PEG4-COOH*

Cat. No.: *B14792346*

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Executive Summary & Core Utility

Pyrene-PEG4-COOH (Pyrene-PEG4-acid) is a high-performance fluorescent probe designed to overcome the hydrophobicity limitations of traditional pyrene reagents. While the pyrene moiety provides exceptional sensitivity to the local microenvironment (polarity sensing via vibronic band ratios) and long fluorescence lifetimes, the inclusion of a tetra-ethylene glycol (PEG4) spacer is the critical engineering feature.

This hydrophilic spacer serves two mechanistic functions:

- **Solubility Enhancement:** It disrupts the strong

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stacking aggregation tendencies of the pyrene rings in aqueous media, preserving quantum yield.

- **Steric Accessibility:** It extends the fluorophore away from the conjugation site, reducing quenching interactions with the target biomolecule (protein/nanoparticle surface).

This guide provides the definitive physicochemical data, self-validating characterization protocols, and bioconjugation workflows required for high-fidelity labeling.

Physicochemical Specifications

The following data aggregates specific product specifications with photophysical constants derived from the core pyrene chromophore.

Property	Value / Descriptor	Context
Molecule Name	Pyrene-PEG4-acid	(Pyrene-PEG4-COOH)
Molecular Weight	495.57 Da	Formula:
Excitation Maxima ()	343 nm, 326 nm, 313 nm	Characteristic pyrene vibronic structure
Emission Maxima ()	377 nm, 397 nm	Monomer emission (solvent dependent)
Molar Extinction Coeff.[1] ()	~40,000 – 42,000 M ⁻¹ cm ⁻¹	At 343 nm (in MeOH/DMSO) [1, 2]
Solubility	DMSO, DMF, DCM	Limited aqueous solubility without conjugation
Reactive Group	Carboxylic Acid (-COOH)	Requires activation (e.g., EDC/NHS)

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Critical Technical Note on

: The molar extinction coefficient (

) of pyrene derivatives is solvent-dependent. While $\sim 40,000 \text{ M}^{-1}\text{cm}^{-1}$ is the standard accepted value for the pyrene chromophore at

(343 nm), precise quantification requires the Self-Validation Protocol (Section 3) due to potential batch-to-batch purity variations.

Protocol: Self-Validating Determination of

Do not rely blindly on literature values for critical quantitative assays (e.g., Degree of Labeling). Perform this linearity check to establish the exact

for your specific solvent system.

Reagents

- Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
- Assay Solvent: Methanol or PBS (matching your final application buffer, if solubility permits).
- Equipment: UV-Vis Spectrophotometer (Quartz cuvette, pathlength cm).

Workflow

- Stock Preparation: Dissolve 1 mg of **Pyrene-PEG4-COOH** (MW 495.6) in 1 mL DMSO to create a $\sim 2 \text{ mM}$ stock solution.
 - Calculation:

- Dilution Series: Prepare 5 dilutions in the Assay Solvent ranging from 0

M to 50

M (e.g., 5, 10, 20, 30, 40

M).

- Spectral Scan: Scan from 250 nm to 450 nm. Note the absorbance (

) at

(approx. 343 nm).[2][3]

- Data Analysis: Plot

(y-axis) vs. Concentration (M) (x-axis).

- Calculation: Perform a linear regression (

). The slope

is the Molar Extinction Coefficient (

) in $M^{-1}cm^{-1}$.

Bioconjugation Workflow: Protein Labeling

This protocol describes the conjugation of **Pyrene-PEG4-COOH** to a protein (e.g., BSA, IgG) via lysine residues using EDC/NHS activation.

Mechanism

The carboxyl group on the probe is activated to a semi-stable NHS-ester, which then reacts with primary amines on the protein to form a stable amide bond.

Diagram: Conjugation Logic



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Figure 1: Step-by-step workflow for the chemical conjugation of **Pyrene-PEG4-COOH** to biomolecules.

Step-by-Step Methodology

- Activation:
 - Dissolve **Pyrene-PEG4-COOH** in dry DMSO (10 mM).
 - Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
 - Incubate for 15–30 minutes at Room Temperature (RT) to generate the NHS-active ester.
- Coupling:
 - Prepare protein solution in Bicarbonate Buffer (0.1 M, pH 8.3). Avoid amine-containing buffers like Tris.
 - Add the activated dye solution to the protein dropwise. Recommended molar ratio: 10:1 (Dye:Protein).
 - Incubate for 2 hours at RT or overnight at 4°C in the dark.
- Purification:
 - Remove excess unreacted dye using a Sephadex G-25 desalting column or dialysis (10 kDa MWCO) against PBS.
 - Validation: The eluate should be clear of free dye (which often precipitates or elutes much later).

Data Analysis: Degree of Labeling (DOL)

To quantify the number of pyrene molecules conjugated per protein molecule, use the following derivation of the Beer-Lambert Law. This requires the absorbance values at 280 nm (protein) and 343 nm (dye).

Correction Factor (CF)

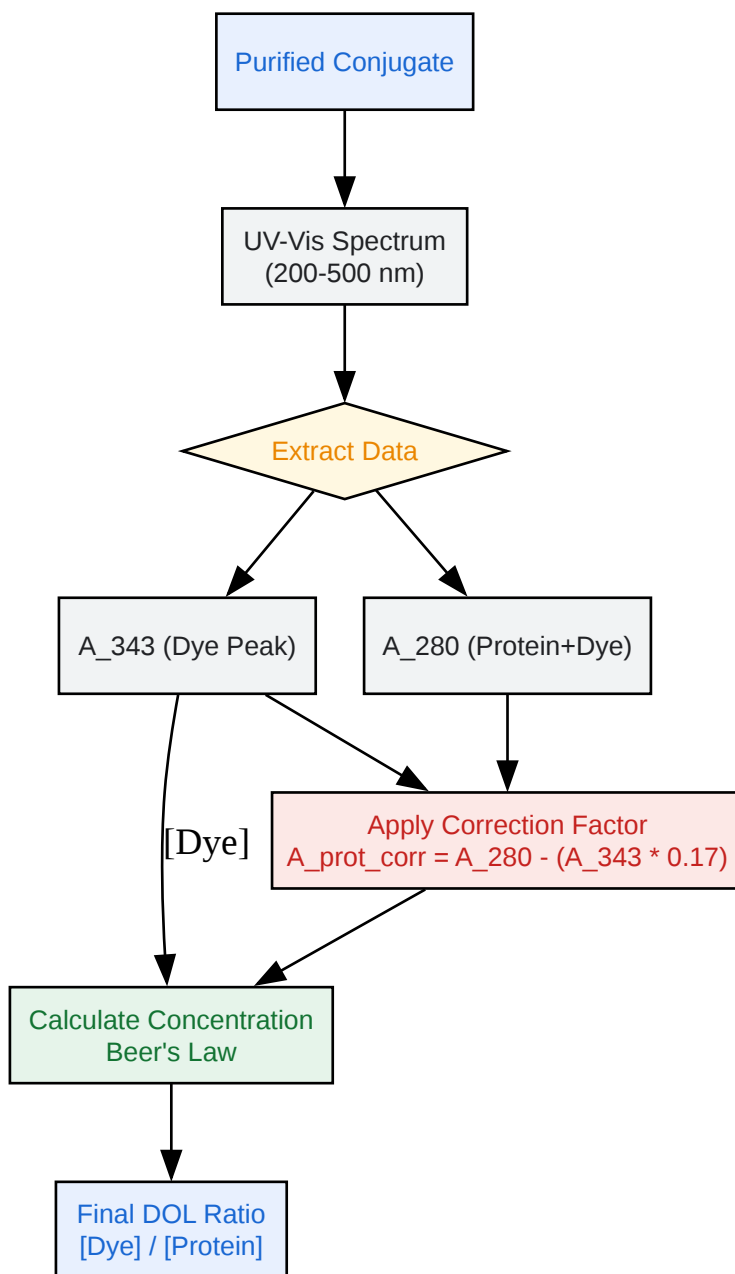
Pyrene absorbs slightly at 280 nm. You must correct the protein absorbance.

Note: Determine this CF experimentally during your validation step.

DOL Formula

Variable	Description
	Absorbance of conjugate at 343 nm (Dye max)
	Absorbance of conjugate at 280 nm (Protein max)
	Molar extinction coeff. of protein (e.g., IgG 210,000 M ⁻¹ cm ⁻¹)
	Molar extinction coeff. of Pyrene-PEG4 (42,000 M ⁻¹ cm ⁻¹)

Diagram: Analytical Logic



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Figure 2: Logic flow for calculating the Degree of Labeling (DOL) from raw spectral data.

References

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